molecular formula C16H10N4OS2 B2394877 N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 681168-35-4

N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide

Cat. No. B2394877
CAS RN: 681168-35-4
M. Wt: 338.4
InChI Key: TVQRTEFWYPIBHG-UHFFFAOYSA-N
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Description

“N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs, and they showed better inhibition potency against M. tuberculosis .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide”, was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of “N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide” can be analyzed using 1H-NMR and 13C-NMR . For instance, the 1H-NMR (DMSO- d6) δ: 8.50 (s, 1H, imidazole H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 7.30 (s, 1H, thiazole H), 4.04 (s, 2H, CH 2); 13C-NMR (DMSO- d6) δ: 169.4, 148.2, 141.8, 132.3, 130.6, 128.8, 126.7, 126.5, 112.3, 109.6, 32.6 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide” include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide” can be analyzed using its melting point and NMR data . For instance, the melting point is 231–233 °C .

Scientific Research Applications

Mechanism of Action

Target of Action

Thiazoles, a class of compounds to which this molecule belongs, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets can vary depending on the substituents on the thiazole ring .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, depending on the orientation of the thiazole ring and the molecular electrostatic potential (mep) surface . Substituents at positions 2 and 4 of the thiazole ring can alter these orientations and shield the nucleophilicity of nitrogen, potentially affecting the therapeutic outcome .

Biochemical Pathways

Thiazoles are known to affect numerous biological pathways due to their diverse biological activities . For instance, some thiazole derivatives have been found to suppress the cyclooxygenase (COX) enzymes, which are involved in the conversion of arachidonic acid into various prostanoids .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether may influence their absorption, distribution, metabolism, and excretion (ADME) properties, and thus their bioavailability.

Result of Action

Thiazole derivatives have been associated with various biological outcomes, such as anti-inflammatory activity , and some have been found to induce cell cycle arrests .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of water, which is an environmentally acceptable solvent, can affect the design and development of green chemistry techniques involving thiazole derivatives . Additionally, bacteria can use quorum sensing pathways to respond to external factors such as nutrient availability, which can influence the action of antimicrobial thiazole derivatives .

Future Directions

The future directions for “N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide” and similar compounds involve further exploration of their anti-tubercular activity. The structure-activity relationships of these new benzothiazole derivatives, along with the molecular docking studies of selected compounds, have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity . This suggests that there is potential for further development and optimization of these compounds as anti-tubercular agents.

properties

IUPAC Name

N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4OS2/c21-15(10-3-4-12-14(6-10)23-9-18-12)20-16-19-13(8-22-16)11-2-1-5-17-7-11/h1-9H,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQRTEFWYPIBHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide

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